Fmoc-Pro-OPfp is primarily employed in solid-phase peptide synthesis (SPPS) []. SPPS is a technique for creating peptides, which are chains of amino acids. Fmoc-Pro-OPfp acts as a protected amino acid building block. The Fmoc group ensures the selective attachment of the proline residue to the growing peptide chain while protecting the other reactive groups. The pentafluorophenyl ester moiety facilitates the coupling reaction between Fmoc-Pro-OPfp and the elongating peptide [, ].
Fmoc-Pro-OPfp offers several advantages over other proline activating reagents:
Fmoc-Pro-OPfp finds applications in various research areas where peptide synthesis is crucial:
Fmoc-Pro-OPfp, also known as N-(9-fluorenylmethoxycarbonyl)-L-proline pentafluorophenyl ester, is a chemical compound widely utilized in peptide synthesis. It has the molecular formula C26H18F5NO4 and a molar mass of approximately 503.42 g/mol . The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to the proline amino acid, along with a pentafluorophenyl ester moiety. This structure makes it particularly effective for activating proline residues during solid-phase peptide synthesis.
Fmoc-Pro-OPfp primarily participates in coupling reactions where it acts as an activated form of proline. In these reactions, the pentafluorophenyl ester group enhances the electrophilicity of the carboxylic acid, facilitating the formation of peptide bonds with amine-containing compounds. The typical reaction involves the activation of the carboxylic acid of proline, allowing it to couple with an amine to form a dipeptide or longer peptide chains .
While Fmoc-Pro-OPfp itself is not biologically active, its role as an intermediate in peptide synthesis allows for the creation of biologically relevant peptides. These peptides can exhibit various biological activities depending on their sequences and structures. The incorporation of proline residues can influence peptide conformation and stability, impacting their biological functions .
The synthesis of Fmoc-Pro-OPfp generally involves the following steps:
The compound can be synthesized using standard solid-phase peptide synthesis techniques, which allow for efficient coupling and deprotection steps.
Fmoc-Pro-OPfp is primarily used in:
Interaction studies involving Fmoc-Pro-OPfp focus on its efficiency in facilitating peptide bond formation. The presence of the pentafluorophenyl ester significantly enhances its reactivity compared to other less reactive esters. This property has been demonstrated in various coupling reactions where it shows improved yields and reaction rates.
Several compounds share structural features or functional roles with Fmoc-Pro-OPfp. Below are some similar compounds:
Compound Name | Structure/Functionality | Unique Features |
---|---|---|
Fmoc-Ala-OPfp | N-(9-fluorenylmethoxycarbonyl)-L-alanine pentafluorophenyl ester | Similar activation for alanine residues |
Fmoc-Gly-OPfp | N-(9-fluorenylmethoxycarbonyl)-glycine pentafluorophenyl ester | Used for glycine incorporation |
Fmoc-Lys-OPfp | N-(9-fluorenylmethoxycarbonyl)-L-lysine pentafluorophenyl ester | Contains a longer side chain |
Fmoc-Tyr-OPfp | N-(9-fluorenylmethoxycarbonyl)-L-tyrosine pentafluorophenyl ester | Incorporates aromatic properties |
Uniqueness: Fmoc-Pro-OPfp is unique due to its specific activation of proline residues, which are critical for inducing turns and influencing secondary structures in peptides. Its enhanced reactivity due to the pentafluorophenyl group sets it apart from other Fmoc derivatives that may not possess this level of reactivity .
Irritant